molecular formula C12H24O2 B3428647 ((Nonyloxy)methyl)oxirane CAS No. 68609-96-1

((Nonyloxy)methyl)oxirane

Cat. No. B3428647
CAS RN: 68609-96-1
M. Wt: 200.32 g/mol
InChI Key: KEKXMAURKVLACV-UHFFFAOYSA-N
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Description

((Nonyloxy)methyl)oxirane is a compound with the molecular formula C12H24O2 . It is also known by other names such as 2-(nonoxymethyl)oxirane and glycidyl nonyl ether .


Synthesis Analysis

The synthesis of ((Nonyloxy)methyl)oxirane can be achieved from 1-Bromo-2,3-epoxypropane and 1-Nonanol . Another study presents a stereoselective synthesis of cis-thiiranes, which are similar to oxiranes, by taking advantage of stereospecific electrocyclization of trans-thiocarbonyl ylides .


Molecular Structure Analysis

The molecular structure of ((Nonyloxy)methyl)oxirane includes a total of 38 bonds. There are 14 non-H bonds, 10 rotatable bonds, 1 three-membered ring, 2 ethers (aliphatic), and 1 Oxirane .


Chemical Reactions Analysis

The major overall reaction pathway at lower combustion temperatures is oxiranyl radical dissociation to a methyl radical and carbon monoxide. Oxiranyl radical dissociation to a ketene and hydrogen atom is the key reaction path above 700 K .


Physical And Chemical Properties Analysis

((Nonyloxy)methyl)oxirane has a molecular weight of 200.32 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It has 10 rotatable bonds. The Exact Mass is 200.177630004 g/mol and the Monoisotopic Mass is also 200.177630004 g/mol .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Oxetanes are a class of organic compounds that contain a four-membered ring. 2-(nonoxymethyl)oxirane has been used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

2. Enhancement of Polymerization Kinetics and Polymer Properties The combination of oxiranes and oxetanes has been shown to enhance the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of polymer films . This is particularly useful in cationic photopolymerizations, which offer unique advantages for many applications .

Ring-Expansion Reactions

Oxirane and oxetane ring-expansion reactions are a significant area of research in organic chemistry . These reactions involve the expansion of the three-membered oxirane ring or the four-membered oxetane ring to form larger cyclic structures .

Formation of Spirocyclic Compounds

The combination of oxiranes and oxetanes has been used in the generation of spirocyclic compounds . These are compounds that contain two or more rings that share a single atom .

Development of New Synthetic Methods

The study of oxiranes and oxetanes has led to the development of new synthetic methods . For example, the methylenation of epoxides with dimethylsulfoxonium methylide has been modeled and shown to proceed via an SN2 transition structure .

Accessing Chiral Oxetanes

Enantioenriched chiral oxetanes have been accessed from enantioenriched epoxides with full retention of enantiomeric purity . This is particularly important in the field of medicinal chemistry, where the chirality of a molecule can significantly affect its biological activity .

Safety and Hazards

((Nonyloxy)methyl)oxirane is classified as causing skin irritation, skin sensitization, serious eye damage, and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The development of controlled (co)polymerization techniques for epoxides has significantly expanded the scope of polymer science and engineering, offering new opportunities for the synthesis of advanced polymeric materials . The ability to precisely control the monomer distribution along the copolymer chain is essential to tailor the physical and mechanical properties .

properties

IUPAC Name

2-(nonoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKXMAURKVLACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872299
Record name 2-[(Nonyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Nonyloxy)methyl)oxirane

CAS RN

10580-65-1
Record name 2-[(Nonyloxy)methyl]oxirane
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URL https://commonchemistry.cas.org/detail?cas_rn=10580-65-1
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Record name ((Nonyloxy)methyl)oxirane
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Record name NSC291916
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Record name [(nonyloxy)methyl]oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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